Cas no 2229375-70-4 (tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate)

Tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate is a specialized carbamate-protected amine compound, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of the methanesulfonylphenyl moiety contributes to its utility in further functionalization, particularly in the development of bioactive molecules. This compound is valued for its high purity, consistent performance in coupling reactions, and compatibility with a range of synthetic methodologies. Its well-defined reactivity makes it a reliable choice for constructing complex molecular architectures in medicinal chemistry and drug discovery applications.
tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate structure
2229375-70-4 structure
Product Name:tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate
CAS No:2229375-70-4
MF:C15H24N2O4S
MW:328.427062988281
CID:6460205
PubChem ID:165622221
Update Time:2025-10-28

tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate
    • EN300-1899169
    • 2229375-70-4
    • tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate
    • Inchi: 1S/C15H24N2O4S/c1-15(2,3)21-14(18)17-12(10-16)8-11-6-5-7-13(9-11)22(4,19)20/h5-7,9,12H,8,10,16H2,1-4H3,(H,17,18)
    • InChI Key: SMAZAQLVVHRMQF-UHFFFAOYSA-N
    • SMILES: S(C)(C1=CC=CC(=C1)CC(CN)NC(=O)OC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 328.14567842g/mol
  • Monoisotopic Mass: 328.14567842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 107Ų

tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate Pricemore >>

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Additional information on tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate

Research Brief on tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate (CAS: 2229375-70-4)

In recent years, the compound tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate (CAS: 2229375-70-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a tert-butyl carbamate group and a methanesulfonylphenyl moiety, has shown promise in various therapeutic applications. The latest studies have focused on its synthesis, biological activity, and potential as a key intermediate in drug development.

Recent research has highlighted the compound's role as a versatile building block in the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of kinase inhibitors, particularly targeting cancer-related pathways. The methanesulfonylphenyl group was found to enhance binding affinity to specific kinase domains, while the tert-butyl carbamate provided stability under physiological conditions. These findings suggest that 2229375-70-4 could be a valuable scaffold for designing next-generation kinase inhibitors.

Another area of interest is the compound's potential in central nervous system (CNS) drug discovery. A 2024 study in ACS Chemical Neuroscience explored its use as a precursor for neuroprotective agents. The researchers synthesized derivatives of 2229375-70-4 and evaluated their ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter systems. Preliminary results indicated that certain derivatives exhibited favorable pharmacokinetic properties and low toxicity, making them candidates for further development in neurodegenerative disease therapy.

The synthetic routes to 2229375-70-4 have also been optimized in recent work. A team from the University of Cambridge reported a novel, high-yield synthesis method in Organic Letters (2023), which reduced the number of steps and improved overall efficiency. This advancement is particularly relevant for industrial-scale production, as it addresses previous challenges related to cost and scalability. The new method employs a palladium-catalyzed coupling reaction, which has been shown to be both robust and reproducible.

In addition to its synthetic applications, the biological activity of 2229375-70-4 has been investigated in the context of inflammation and immune modulation. A recent paper in the European Journal of Medicinal Chemistry (2024) described its anti-inflammatory effects in vitro and in vivo. The compound was found to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in autoimmune diseases. However, the exact mechanism of action remains under investigation, with current hypotheses pointing to interference with NF-κB signaling pathways.

Despite these promising developments, challenges remain in the clinical translation of 2229375-70-4 and its derivatives. Issues such as metabolic stability, selectivity, and off-target effects need to be addressed in future studies. Nevertheless, the growing body of research underscores the compound's potential as a multifaceted tool in drug discovery. As work in this area continues, it is expected that new applications and optimized derivatives will emerge, further solidifying its position in the pharmaceutical research landscape.

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